Triphenylarsine oxide

Description

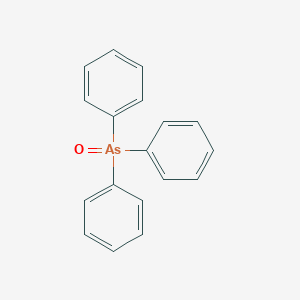

Structure

2D Structure

Properties

IUPAC Name |

diphenylarsorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJBRYGLQNRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061570 | |

| Record name | Triphenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige crystals; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Triphenylarsine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1153-05-5 | |

| Record name | Triphenylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine oxide, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLARSINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsine oxide, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylarsine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Triphenylarsine Oxide

Triphenylarsine (B46628) oxide is a crystalline solid, often appearing as faintly beige crystals. nih.gov It is known for its stability under recommended storage conditions. chemicalbook.com

Table 1: Physical and Chemical Properties of Triphenylarsine Oxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅AsO | nih.govscbt.com |

| Molecular Weight | 322.23 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 191-193 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Faintly beige crystals/powder | nih.govsigmaaldrich.com |

| Solubility | Insoluble in water | nih.gov |

| CAS Number | 1153-05-5 | nih.govsigmaaldrich.com |

The crystal structure of this compound monohydrate has been determined to be monoclinic. rsc.org The arsenic atom is bonded to three phenyl groups and one oxygen atom. The As-O bond length is approximately 1.644 Å, and the As-C bond length is about 1.907 Å. rsc.org The C-As-C and C-As-O bond angles are around 108.0° and 110.9°, respectively. rsc.org

Reactivity and Advanced Reaction Pathways

Fundamental Chemical Transformations

Triphenylarsine (B46628) oxide undergoes several fundamental chemical reactions that alter the arsenic center's oxidation state and coordination environment.

The reaction of triphenylarsine oxide with aqueous hydrogen fluoride (B91410) (HF) serves as a direct method for fluorination at the arsenic center. When conducted in the absence of glass, this reaction readily converts this compound into triphenylarsine difluoride. researchgate.netresearchgate.net This desoxygenative fluorination can also be achieved using a combination of oxalyl chloride and potassium fluoride. ethz.ch

An interesting deviation occurs when the reaction with dilute (1%) aqueous hydrogen fluoride is performed in borosilicate glass containers. researchgate.net The glass itself participates in the reaction, leading to the formation of a crystalline 2:1 adduct, bis(this compound)hydrogen(I) tetrafluoroborate, instead of the simple difluoride. researchgate.net

| Reactant | Reagents | Conditions | Product |

| This compound | Aqueous Hydrogen Fluoride (1-40%) | Absence of glassware | Triphenylarsine difluoride |

| This compound | Dilute (1%) Aqueous Hydrogen Fluoride | Borosilicate glass apparatus | Bis(this compound)hydrogen(I) tetrafluoroborate |

This compound reacts with oxidizing agents like hydrogen peroxide to form stable, crystalline adducts. smolecule.com The interaction with hydrogen peroxide yields a 1:1 adduct with the composition Ph₃AsO·H₂O₂. rsc.orgrsc.org This adduct is formed through strong hydrogen bonding between the oxygen atom of the arsine oxide and the hydrogen atoms of hydrogen peroxide. rsc.orgacs.org The formation of this complex is so favorable that it has been suggested that this compound could serve as a sensitive marker for detecting hydrogen peroxide. acs.org The adduct can be converted back to this compound by heating. rsc.org

| Reactant | Oxidizing Agent | Adduct Formed |

| Triphenylarsine | Hydrogen Peroxide | Ph₃AsO·H₂O₂ |

| This compound | Hydrogen Peroxide-Methanol | Ph₃AsO·H₂O₂ |

This compound can participate in retro-Arbuzov type reactions when treated with certain halogen-containing reagents. smolecule.comscispace.com In these reactions, the arsenic-oxygen bond is cleaved, and new arsenic-carbon and arsenic-halogen bonds can be formed. A notable example is the reaction of this compound with an excess of ethyl iodoacetate, which results in the formation of triphenyl(carboethoxy)methylarsonium triiodide. scispace.com This reaction highlights a pathway where the oxygen of the As=O group is displaced, and the arsenic atom acts as a nucleophile.

| Reactants | Reagent Type | Product |

| This compound, Ethyl iodoacetate | Halogen-containing reagent | Triphenyl(carboethoxy)methylarsonium triiodide |

Olefin Synthesis Applications

This compound serves as a precursor for reagents used in the synthesis of olefins, particularly in reactions analogous to the well-known Wittig reaction.

While modern one-pot, arsine-mediated Wittig reactions often start from triphenylarsine, the foundational example of an "arsa-Wittig" reaction involved ylides generated from this compound and organic acids. nih.gov The general contemporary method involves the initial formation of an arsonium (B1239301) salt by reacting triphenylarsine with an activated alkyl halide. nih.govnih.gov This salt is then treated with a base to form an arsonium ylide in situ. The ylide subsequently condenses with an aldehyde or ketone to produce an olefin and this compound as a byproduct. nih.gov

This methodology is effective for a range of aromatic, heteroaromatic, and alkyl aldehydes, affording olefins in high yields. nih.gov A key advantage is that the reaction times for the condensation step can be very short, often completing within minutes at room temperature. nih.govnih.gov

Table: Scope of Triphenylarsine-Mediated Olefin Synthesis nih.gov

| Alkyl Halide | Aldehyde | Base | Conditions (Condensation) | Yield | (E):(Z) Ratio |

|---|---|---|---|---|---|

| Methyl bromoacetate | Benzaldehyde | LiOH·H₂O | Acetonitrile (B52724), rt, 30 min | 81% | >19:1 |

| Methyl bromoacetate | 4-Methoxybenzaldehyde | LiOH·H₂O | Acetonitrile, rt, 30 min | 91% | >19:1 |

| Methyl bromoacetate | 4-Nitrobenzaldehyde | LiOH·H₂O | Acetonitrile, rt, 30 min | 95% | >19:1 |

| Methyl bromoacetate | 2-Furaldehyde | LiOH·H₂O | Acetonitrile, rt, 30 min | 78% | >19:1 |

| Bromoacetophenone | Benzaldehyde | LiOH·H₂O | Acetonitrile, rt, 30 min | 99% | >19:1 |

| Bromoacetophenone | 4-Chlorobenzaldehyde | LiOH·H₂O | Acetonitrile, rt, 30 min | 99% | >19:1 |

Stable, crystalline arsonium ylides can be prepared directly through the condensation of this compound with compounds containing an active methylene (B1212753) group. researchgate.netrsc.org This provides a direct route from the oxide to the key intermediate for olefin synthesis.

A specific example is the reaction of this compound with nitromethane (B149229) in the presence of phosphorus pentoxide and triethylamine. thieme-connect.de This condensation reaction yields (nitromethylene)triphenylarsorane, a stabilized arsonium ylide. thieme-connect.de These ylides, like their counterparts generated from arsonium salts, react with carbonyl compounds such as benzaldehydes in Wittig-type reactions to produce alkenes. researchgate.net Arsonium ylides are noted to be generally more polar and more reactive in the Wittig reaction than their phosphonium (B103445) analogs. researchgate.net

Acid-Base Properties and Donor Character

This compound, with the chemical formula (C₆H₅)₃AsO, exhibits notable acid-base properties and functions as a significant donor molecule in various chemical reactions. Its reactivity is largely governed by the nature of the arsenic-oxygen (As=O) bond and the electronic characteristics of the arsenic and oxygen atoms.

This compound acts as a Brønsted base, a property attributable to the lone pairs of electrons on the oxygen atom. researchgate.netresearchgate.net The oxygen atom in the As=O group is electron-rich and can accept a proton from a Brønsted acid. researchgate.netrsc.org The basicity of this compound is influenced by the polarization of the As=O bond. acs.org

The pKaH value of this compound in water has been reported as 0.99, indicating it is a weak Brønsted base. rsc.orgacs.org However, it is significantly more basic than its phosphorus analog, triphenylphosphine (B44618) oxide (pKaH = -2.10). rsc.orgacs.org This increased basicity is a general trend observed in pnictogen oxides, where basicity increases as the pnictogen atom becomes heavier. rsc.org For instance, the basicity follows the order Dipp₃PO < Dipp₃AsO < Dipp₃SbO (where Dipp is diisopropylphenyl). rsc.org This trend is attributed to the decreasing delocalization of electron density from the oxygen-centered lone pairs to the pnictogen-carbon (Pn–C) σ* orbitals as the pnictogen atom gets larger. researchgate.netrsc.org This results in less stabilized, more available lone pairs on the oxygen atom, thereby increasing its donor capacity and Brønsted basicity. researchgate.netrsc.org

The reactivity of the O-centered lone pairs is evident in the formation of hydrogen-bonded adducts with various proton donors. rsc.orguni-regensburg.de For example, this compound forms strong hydrogen bonds with hydrogen peroxide and gem-di(hydroperoxy)cycloalkanes, acting as a potent hydrogen-bond acceptor. acs.orgresearchgate.netnih.gov This ability to form strong hydrogen bonds is a direct consequence of the high electron density on the oxygen atom. acs.org

Table 1: Comparison of pKaH Values for Triphenyl Pnictogen Oxides

| Compound | pKaH in Water |

| Triphenylphosphine oxide | -2.10 rsc.orgacs.org |

| This compound | 0.99 rsc.orgacs.org |

This table illustrates the trend of increasing Brønsted basicity down the group for triphenyl pnictogen oxides.

While the oxygen atom imparts Brønsted basicity, the arsenic atom in this compound can exhibit Lewis acidic character. This allows the compound to act as an electron pair acceptor, a feature that is crucial in its catalytic applications. smolecule.com The arsenic(V) center in this compound has a corresponding E–O σ* orbital that can accept electron density, making it a locus of Lewis acidity. escholarship.org

This Lewis acidic nature enables this compound to catalyze various organic transformations, including aldol (B89426) condensations and epoxidation reactions. smolecule.com It can also stabilize reactive organometallic intermediates by coordinating to them. smolecule.com For example, iron(III) species, acting as Lewis acids, coordinate with this compound during the catalytic oxidation of triphenylarsine. smolecule.com The ability to accept electron pairs is also demonstrated in its reactions with halogen-containing reagents, where it can undergo retro-Arbuzov type reactions. smolecule.com

The Lewis acidity of the pnictogen center in pnictine oxides increases as the pnictogen atom becomes heavier. escholarship.org This is due to the destabilization of the pnictogen-oxygen σ bond, which lowers the energy of the corresponding σ* orbital, making it a better electron acceptor. escholarship.org

Comparative studies of this compound and its lighter congener, triphenylphosphine oxide, reveal significant differences in their donor properties. This compound is generally considered a better electron donor than triphenylphosphine oxide. acs.orgresearchgate.netnih.gov

This enhanced donor ability is reflected in several key properties:

Higher Basicity: As mentioned earlier, this compound is a stronger Brønsted base than triphenylphosphine oxide. rsc.orgacs.org

Greater Dipole Moment: The dipole moment of this compound (5.51 D) is significantly higher than that of triphenylphosphine oxide (4.51 D). acs.org This indicates a more polarized As=O bond with a higher electron density on the oxygen atom in this compound, making it a stronger Lewis base. acs.orgresearchgate.net

Stronger Hydrogen Bonding: In competitive experiments, this compound demonstrates a superior ability to form hydrogen bonds. It exclusively binds to hydrogen peroxide even in the presence of triphenylphosphine oxide, highlighting its stronger hydrogen-bond acceptor capability. acs.orgresearchgate.netnih.gov

Reactivity Differences: The differing reactivity of the two oxides is also seen in chalcogen transfer reactions. For instance, the transfer of a selenium atom from a phosphine (B1218219) selenide (B1212193) to an arsine oxide is facilitated by the formation of a hydrogen bond between an acid and the arsine oxide. uni-regensburg.de

While the oxygen atom in this compound is a stronger donor, the nature of the interaction with metal ions can be more complex. In some cases, while the arsine oxide may exhibit greater oxygen donor strength, the phosphine oxide might be capable of a stronger π-interaction. canterbury.ac.nz

Computational studies further support the experimental findings. As the pnictogen atom becomes heavier, the delocalization of electron density from the oxygen-centered lone pairs into the pnictogen-carbon σ* orbitals is reduced. researchgate.netrsc.org This leads to a greater accumulation of charge on the oxygen atom in this compound compared to triphenylphosphine oxide, enhancing its donor capacity. nih.gov

Table 2: Comparison of Dipole Moments

| Compound | Dipole Moment (D) |

| Triphenylphosphine oxide | 4.51 acs.org |

| This compound | 5.51 acs.org |

This table highlights the greater polarity and by extension, the stronger Lewis basicity of the oxygen atom in this compound.

Coordination Chemistry and Complex Formation

Ligand Characteristics of Triphenylarsine (B46628) Oxide

The coordination behavior of triphenylarsine oxide is dictated by the electronic and steric properties of the molecule. The arsenic-oxygen bond possesses a significant dipole moment, with the oxygen atom acting as a Lewis base.

While often acting as a monodentate ligand through its oxygen atom, this compound can also exhibit bidentate coordination behavior. This dual reactivity allows for the formation of chelate rings, contributing to the stability of the resulting metal complexes. smolecule.com The ability of this compound to form bidentate complexes is crucial in the design of functional materials with specific catalytic, magnetic, or sensing properties. smolecule.com For instance, diphosphine dioxides, which are analogous to diarsine oxides, can act as bidentate ligands in complexes with metals like europium, and in some cases, as monodentate ligands with zinc chelates. kyoto-u.ac.jp

The primary binding mode of this compound to metal centers is through the oxygen atom. researchgate.net This interaction is a classic example of a hard-soft acid-base (HSAB) principle, where the hard oxygen donor preferentially coordinates to hard or borderline metal ions. The coordination results in a decrease in the As=O stretching frequency in the infrared spectrum, a characteristic feature used to confirm complex formation. In complexes with triorganotin and triorganolead chlorides, this compound coordinates to the tin or lead atom, resulting in a trigonal bipyramidal geometry where the oxygen and chlorine atoms occupy the axial positions. researchgate.net The tin-oxygen bond frequencies have been identified in complexes with tin(IV) halides, showing a dependency on the specific halide present. rsc.org

Transition Metal Complexes

This compound forms stable complexes with a wide range of transition metals. These complexes exhibit varied coordination geometries and electronic properties, which are influenced by the metal ion, the co-ligands, and the stoichiometry of the reaction.

This compound reacts with iron(III) salts, particularly in the presence of dioxygen, to form notable μ-oxo-bridged diiron(III) complexes. researchgate.nettandfonline.com A well-characterized example is the unsymmetrical complex [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺[FeBr₄]⁻, formed from the oxidation of triphenylarsine in the presence of an iron compound and bromide anions in acetonitrile (B52724). researchgate.nettandfonline.comtandfonline.comresearchgate.net

In the cation of this complex, one iron atom is pentacoordinated, bonded to four oxygen atoms from the this compound ligands and the bridging oxo ligand. tandfonline.comtandfonline.com The other iron atom is tetracoordinated, bonded to three bromide ions and the bridging oxo ligand. tandfonline.comtandfonline.com This dissymmetry in the coordination spheres of the two iron centers is a significant structural feature. acs.orgacs.org The formation of such oxo-bridged species is relevant to understanding intermediates in iron-catalyzed oxidation reactions.

| Parameter | Value | Reference |

|---|---|---|

| Fe-O-Fe bond angle | 159.2(2)° | tandfonline.comtandfonline.com |

| Coordination of Fe1 | Pentacoordinated (4 OAsPh₃, 1 μ-O) | tandfonline.comtandfonline.com |

| Coordination of Fe2 | Tetracoordinated (3 Br, 1 μ-O) | tandfonline.comtandfonline.com |

This compound forms a variety of complexes with copper(II) halides. The stoichiometry and structure of these complexes depend on the reaction conditions. For example, complexes with the general formula [Cu(Ph₃AsO)₂X₂] (where X = Cl or Br) have been synthesized and studied. scispace.comniscpr.res.in In these complexes, this compound acts as a better σ-donor than its triphenylphosphine (B44618) oxide analogue. niscpr.res.in

Another notable copper complex is [Cu(Ph₃AsO)₄][CuBr₄], which contains a square-planar [Cu(Ph₃AsO)₄]²⁺ cation and a distorted tetrahedral [CuBr₄]²⁻ anion. unesp.br The recrystallization of a 2:3 complex of CuCl₂ and this compound from acetone (B3395972) yields blue crystals of [Cu(tpaso)₄][CuCl₂]₂, which contains both Cu(II) and Cu(I) centers. unesp.br The Cu(II) ion is in a square-planar environment coordinated to four oxygen atoms, while the Cu(I) is linearly coordinated to two chloride ions. unesp.br

| Complex Formula | Coordination Geometry of Copper(II) | Co-ligands | Reference |

|---|---|---|---|

| [Cu(Ph₃AsO)₂Cl₂] | Distorted tetrahedral | Chloride | scispace.com |

| [Cu(Ph₃AsO)₂Br₂] | Distorted tetrahedral | Bromide | scispace.com |

| [Cu(Ph₃AsO)₄][CuBr₄] | Square-planar [Cu(Ph₃AsO)₄]²⁺ | Bromide (in anion) | unesp.br |

| [Cu(tpaso)₄][CuCl₂]₂ | Square-planar | Chloride (in anion) | unesp.br |

Cobalt(II) haloacetates react with this compound to form solid adducts, typically with a 1:1 or 1:2 stoichiometry. niscpr.res.in These complexes have been characterized using various spectroscopic and magnetic methods. For instance, cobalt(II) monochloro-, dichloro-, trichloro-, and trifluoroacetates form complexes with this compound. niscpr.res.in The coordination environment around the cobalt(II) ion in these complexes is generally found to be tetrahedral or distorted octahedral. acs.orgrsc.org The study of these complexes provides insight into the influence of both the haloacetate and the arsine oxide ligands on the electronic structure and magnetic properties of the cobalt(II) center. niscpr.res.in

| Cobalt(II) Salt | Ligand | Resulting Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Cobalt(II) monochloroacetate | This compound | 1:1 or 1:2 | niscpr.res.in |

| Cobalt(II) dichloroacetate | This compound | 1:1 or 1:2 | niscpr.res.in |

| Cobalt(II) trichloroacetate | This compound | 1:1 or 1:2 | niscpr.res.in |

| Cobalt(II) trifluoroacetate | This compound | 1:1 or 1:2 | niscpr.res.in |

Zirconium(IV) Complexes

Zirconium(IV) complexes containing this compound have been investigated for their potential applications in oxidation reactions. For instance, certain peroxo complexes of zirconium(IV) have been shown to oxidize triphenylarsine to this compound. scialert.nettandfonline.com The formation of these complexes often involves the co-ligation of other organic molecules, such as organic acids and amine bases. scialert.net

The coordination of this compound to the zirconium(IV) center is typically confirmed by infrared (IR) spectroscopy. The characteristic ν(As=O) stretching frequency in the IR spectrum of the complex appears at a lower wavenumber compared to the free ligand, indicating the weakening of the As=O bond upon coordination to the metal ion. For example, the IR spectrum of a product containing this compound from an oxidation reaction showed a band at 880 cm⁻¹ attributed to the ν(As=O) mode. scialert.net

Systematic studies on the solvent extraction of zirconium(IV) from salicylate (B1505791) media using this compound as an extractant have also been performed to determine the optimal extraction conditions and the composition of the extracted species. osti.gov

Ruthenium Complexes with Phthalocyanine (B1677752) and Naphthalocyanine

This compound has been utilized as an axial ligand in the synthesis of ruthenium phthalocyanine (Pc) and naphthalocyanine (Nc) complexes. These compounds, [Ru(Pc)(AsPh₃)₂] and [Ru({(tBu)₄Nc})(AsPh₃)₂], represent the first examples of metal phthalocyanine and naphthalocyanine complexes with axially-coordinated arsine ligands. researchgate.netuts.edu.au

The synthesis of these complexes involves the reaction of a suitable ruthenium precursor with the corresponding phthalocyanine or naphthalocyanine ligand in the presence of triphenylarsine. researchgate.netuts.edu.au Spectroscopic and electrochemical studies have been crucial in characterizing these complexes. researchgate.netuts.edu.au

Key findings from the research on these complexes include:

Ligand Dissociation: The triphenylarsine ligands are observed to dissociate readily in non-coordinating solvents, with the naphthalocyanine complex showing more rapid dissociation than the phthalocyanine complex. researchgate.netuts.edu.au

Redox Behavior: Cyclic voltammetry studies have revealed multiple macrocycle-centered redox processes for both complexes. The phthalocyanine complex exhibits one reduction and two oxidation processes, while the naphthalocyanine complex shows one reduction and three oxidation processes. researchgate.netuts.edu.au

Oxidation: The UV-Vis spectra of the complexes change over time, indicating macrocycle-centered oxidation. This oxidation can be hindered by degassing the solvent or by adding an excess of the triphenylarsine ligand. uts.edu.auuts.edu.au

These findings are significant for understanding the electronic properties and stability of these complexes, which have potential applications in areas such as photodynamic therapy and photovoltaic devices. uts.edu.auuts.edu.au

Organotin and Organolead Chloride Complexes

This compound forms stable adducts with organotin and organolead chlorides. researchgate.netresearchgate.net The synthesis of these complexes typically involves the direct reaction of the organometallic chloride with this compound. researchgate.net X-ray crystallography has been instrumental in determining the molecular structures of these adducts.

The coordination geometry around the tin or lead atom in these complexes is typically a distorted trigonal bipyramid. researchgate.netresearchgate.net The three organic groups (e.g., phenyl rings) occupy the equatorial positions, while the chloride and the oxygen atom from the this compound ligand are situated in the axial positions. researchgate.net

The following table summarizes key structural parameters for some representative organotin and organolead chloride complexes with this compound:

| Compound | M-Cl Bond Length (Å) | M-O Bond Length (Å) | Cl-M-O Angle (°) | Reference |

| [Ph₃SnCl(OAsPh₃)] | - | - | - | researchgate.net |

| [(ClPh)₃SnCl(OAsPh₃)] | - | - | - | researchgate.net |

| [Ph₃PbCl(OAsPh₃)] | - | - | - | researchgate.net |

| (4-MeC₆H₄CH₂)₃SnCl(O=AsPh₃) | - | - | - | researchgate.net |

| (4-MeC₆H₄CH₂)₃SnBr(O=AsPh₃) | 2.6983(2) | 2.2493(13) | 177.18(3) | researchgate.net |

Data for some compounds were not available in the provided search results.

The formation of these adducts demonstrates the strong donor ability of the oxygen atom in this compound towards Lewis acidic organotin and organolead centers.

Lanthanide Nitrate (B79036) Complexes

This compound forms a variety of complexes with lanthanide nitrates, exhibiting interesting structural features and photophysical properties. These complexes are typically synthesized by the reaction of a lanthanide nitrate salt with this compound in a suitable solvent. acs.org

Synthesis and Structural Characterization of Lanthanide-Triphenylarsine Oxide Adducts

The reaction of lanthanide nitrates with this compound leads to the formation of adducts with the general formula [Ln(NO₃)₃(Ph₃AsO)ₓ]. The stoichiometry of these complexes, particularly the number of coordinated this compound ligands (x), can vary depending on the specific lanthanide ion and the reaction conditions.

For example, complexes with the stoichiometry [Ln(NO₃)₃(Ph₃AsO)₃] have been reported. frontiersin.org In these complexes, the lanthanide ion is typically coordinated to three bidentate nitrate ions and three monodentate this compound ligands, resulting in a coordination number of nine. The coordination geometry around the lanthanide ion in these nine-coordinate complexes is often described as a highly distorted spherical capped square antiprism or a muffin-like geometry. frontiersin.org

In contrast, other studies have reported the formation of eight-coordinate complexes of the type [Ln(NO₃)₃(Nap₃PO)₂]·2Nap₃PO, where Nap₃PO is tris-1-naphthylphosphine oxide, a ligand structurally similar to this compound. nih.gov In these cases, only two phosphine (B1218219) oxide ligands are directly coordinated to the lanthanide ion. nih.gov

Polymorphism and Photophysical Properties of Lanthanide Complexes

Lanthanide complexes with this compound can exhibit polymorphism, crystallizing in different crystal structures. researchgate.net This can influence their photophysical properties. The luminescence of these complexes arises from the lanthanide ion, and the this compound ligand can act as an "antenna" to sensitize this emission.

Recent studies have highlighted the significant role of the arsenic atom in enhancing the photosensitized energy transfer efficiency in europium(III) complexes. acs.org A Eu³⁺ complex with this compound demonstrated a 7.9 times higher photosensitized energy-transfer efficiency compared to its triphenylphosphine oxide analogue. acs.org This enhancement is attributed to the heavy-atom effect of arsenic, which promotes intersystem crossing and subsequent energy transfer to the lanthanide ion. acs.org

The photophysical properties of these complexes, including their emission spectra and luminescence lifetimes, are of great interest for applications in lighting, displays, and sensors. nih.govresearchgate.net

Alkali-Metal Free Lanthanide-BINOL-Triphenylarsine Oxide Complexes

This compound has been employed as an ancillary ligand in the formation of alkali-metal free lanthanide-BINOL (1,1'-bi-2-naphthol) complexes. These complexes have shown significant utility as catalysts in asymmetric synthesis, particularly in the epoxidation of enones. researchgate.netacs.orgacs.org

The La-BINOL-triphenylarsine oxide complex, generated in situ from La(O-i-Pr)₃, BINOL, and this compound in a 1:1:1 ratio, has been identified as a highly effective catalyst for the asymmetric epoxidation of a wide range of enones, affording the corresponding epoxy ketones in high yields and enantioselectivities (up to 99% yield and >99% ee). researchgate.net X-ray crystal structure analysis has been instrumental in elucidating the structure of the active catalytic species. researchgate.net This marked the first X-ray analysis of an alkali-metal free lanthanoid-BINOL complex. researchgate.net

The development of these catalytically active lanthanide complexes underscores the importance of this compound in fine-tuning the steric and electronic properties of the metal center to achieve high levels of asymmetric induction.

Supramolecular Interactions and Adduct Formation

This compound, with its polar arsenic-oxygen bond, readily participates in a variety of supramolecular interactions. These non-covalent interactions are crucial in the formation of its crystal structures and its ability to form stable complexes with other molecules. The oxygen atom, possessing lone pairs of electrons, acts as a potent hydrogen-bond acceptor and a Lewis base.

Hydrogen Bonding in this compound Monohydrate

The propensity of this compound to act as a hydrogen-bond acceptor is clearly demonstrated in its monohydrate form, Ph₃AsO·H₂O. Early investigations using infrared spectroscopy and dipole moment measurements correctly suggested this formulation over the alternative dihydroxide structure, Ph₃As(OH)₂. sci-hub.se Single-crystal X-ray diffraction studies later provided definitive confirmation and detailed insights into the molecular geometry and hydrogen bonding network. sci-hub.sersc.org

In the solid state, this compound monohydrate exists as a centrosymmetric dimer. rsc.org Each water molecule forms hydrogen bonds with the oxygen atoms of two separate this compound molecules, and conversely, the oxygen atom of each this compound molecule accepts a hydrogen bond from a water molecule. rsc.orgresearchgate.net This creates a distinct (Ph₃AsO·H₂O)₂ dimeric unit. The crystal structure is monoclinic, with the space group P2₁/c. sci-hub.sersc.org

The key feature of the structure is the hydrogen-bonded core. The O(H)···O distances between the water molecule and the oxygen atoms of the this compound molecules have been measured to be 2.78 Å and 2.81 Å. rsc.org The this compound molecule itself is not symmetrical, which is attributed to the unequal rotation of the phenyl rings around the As-C bonds. rsc.org

Crystallographic and Bond Data for this compound Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | sci-hub.sersc.org |

| Space Group | P2₁/c | sci-hub.sersc.org |

| As=O Bond Length | 1.644 ± 0.007 Å | rsc.org |

| As-C Bond Length | 1.907 ± 0.009 Å | rsc.org |

| O(H)···O Distance | 2.78 Å, 2.81 Å | rsc.org |

| C-As-C Angle | 108.0° | rsc.org |

The ability of this compound to form such well-defined hydrogen-bonded structures makes it a valuable component in crystal engineering. nih.gov Its Lewis basicity, which is higher than its phosphorus analogue triphenylphosphine oxide, makes it a particularly strong hydrogen-bond acceptor. nih.gov

Lewis Acid Adducts (e.g., with Tris(pentafluorophenyl)borane)

The lone pairs on the oxygen atom of this compound allow it to function as an effective Lewis base, forming adducts with a wide range of Lewis acids. A prominent example of a strong Lewis acid is tris(pentafluorophenyl)borane, (C₆F₅)₃B, often abbreviated as BCF. wikipedia.org This compound is described as a "standout borane" due to its high thermal stability, resistance to oxygen, and tolerance to water. wikipedia.orgnih.gov

Tris(pentafluorophenyl)borane's potent Lewis acidity is a consequence of the strong electron-withdrawing nature of the three pentafluorophenyl rings attached to the boron center. nih.govresearchgate.net It readily forms stable adducts with Lewis bases, including ethers, nitriles, and phosphine oxides. nih.govresearchgate.net

When this compound reacts with tris(pentafluorophenyl)borane, a Lewis acid-base adduct is formed through the coordination of the this compound's oxygen atom to the boron atom of BCF.

Ph₃AsO + B(C₆F₅)₃ ⟶ Ph₃AsO·B(C₆F₅)₃

While specific crystallographic data for the Ph₃AsO·B(C₆F₅)₃ adduct is not detailed in the provided context, the strength of the interaction can be inferred by comparing it with analogous adducts. For instance, BCF forms a well-characterized adduct with triethylphosphine (B1216732) oxide (Et₃PO). In the Et₃PO·B(C₆F₅)₃ adduct, the B-O bond length is 1.533(3) Å. nih.gov The formation of such adducts demonstrates the strong electrophilic character of the boron center in BCF and the nucleophilic nature of the oxygen atom in the oxide. The acidity of BCF is considered comparable to that of boron trifluoride (BF₃) and aluminum trichloride (B1173362) (AlCl₃). researchgate.net

The stability and reactivity of these adducts are of significant interest in catalysis, where BCF is often used as an activator for olefin polymerization catalysts by abstracting alkyl or other anionic ligands. wikipedia.org The formation of a stable adduct with a Lewis base like this compound is a fundamental step in understanding these broader applications.

Lewis Acid Catalysis in Diverse Organic Reactions

While sometimes referred to as a Lewis acid catalyst, this compound more accurately functions as a hard Lewis base due to the presence of lone pairs on the oxygen atom. rsc.orgacs.org Its catalytic activity often stems from its ability to coordinate with Lewis acidic metal centers, thereby influencing the reactivity of the catalytic system. smolecule.com This coordination can stabilize reactive organometallic intermediates and facilitate various transformations. smolecule.com For instance, in certain reactions, this compound can enhance the catalytic activity of metal complexes by modifying their electronic properties and steric environment. smolecule.com

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives have been employed in several important carbon-carbon bond-forming reactions, either as direct catalysts or as crucial components of catalytic systems.

This compound has been noted to promote aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions between aldehydes and ketones. smolecule.com In some instances, it can be part of a more complex catalytic system. For example, a direct catalytic asymmetric aldol reaction has been developed using a heteropolymetallic asymmetric catalyst, which can be influenced by various ligands and additives. acs.org While not always a direct catalyst, the presence of this compound can be crucial for achieving high yields and stereoselectivity in certain aldol-type reactions.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. This compound is a key byproduct in catalytic Wittig-type reactions where triphenylarsine is used as the catalyst. The catalytic cycle involves the reduction of this compound back to triphenylarsine. Stable crystalline arsonium (B1239301) ylides, which are crucial intermediates in the Wittig reaction, can be prepared through condensation reactions of reactive methylene (B1212753) compounds with this compound. researchgate.net These arsonium ylides are generally more polar and more reactive than their phosphonium (B103445) analogs. researchgate.net An arsine-mediated Wittig reaction has been described where heating triphenylarsine with an activated alkyl bromide generates an arsonium salt, which then condenses with aldehydes to produce olefins in high yields. nih.gov

A notable application is the catalytic Wittig-type olefination of ketones and aldehydes using a recyclable polyethylene-supported arsine catalyst. sioc.ac.cn In this system, this compound is generated and must be reduced to continue the catalytic cycle. For example, the reaction of cyclohexanone (B45756) with ethyl diazoacetate in the presence of a catalytic amount of triphenylarsine yielded the corresponding olefin, demonstrating the catalytic turnover where the oxide is an intermediate. sioc.ac.cn

Table 1: Examples of Arsine-Mediated Wittig Olefination

| Substrate 1 (Aldehyde/Ketone) | Substrate 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Aromatic Aldehydes | Activated Alkyl Bromides | Triphenylarsine | Olefins | High |

| Cyclohexanone | Ethyl Diazoacetate | Triphenylarsine (100 mol%) | Ethyl 2-cyclohexylideneacetate | 31% |

| Cyclohexanone | Ethyl Diazoacetate | PE-supported arsine (PE-1) | Ethyl 2-cyclohexylideneacetate | 100% conversion |

Oxidation and Rearrangement Catalysis

This compound also finds utility in catalysis of oxidation and rearrangement reactions, often as a component of a larger catalytic system that enhances efficiency and selectivity.

This compound can catalyze the epoxidation of alkenes to epoxides using peroxyacids as the oxidizing agents. smolecule.com A significant application is in the catalytic asymmetric epoxidation of α,β-unsaturated ketones (enones). thieme-connect.de A highly effective catalytic system for this transformation is the La-BINOL-triphenylarsine oxide complex. scispace.comnih.gov This complex, generated from La(O-i-Pr)₃, BINOL, and this compound, can achieve high yields and excellent enantioselectivity (up to 99% ee) for a variety of enones. nih.gov this compound is believed to act as a stabilizing ligand for the lanthanide catalyst. wikipedia.org The addition of this compound can enhance the catalytic activity of lanthanoid complexes in these epoxidations. unipd.it

Table 2: Catalytic Asymmetric Epoxidation of Enones using La-BINOL-Ph₃As=O Complex

| Enone Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | 5 | 95 | 97 |

| (E)-4-Phenylbut-3-en-2-one | 5 | 99 | >99 |

| 2-Cyclohexen-1-one | 5 | 88 | 96 |

Data sourced from Nemoto et al., J. Am. Chem. Soc. 2001, 123, 12, 2725–2732. nih.gov

This compound can facilitate the rearrangement of certain functional groups within organic molecules. smolecule.com For instance, it has been used as a catalyst in the reaction of quinones with isocyanates. tandfonline.com In the presence of a catalytic amount of this compound, 9,10-phenanthrenequinone reacts with vinylic isocyanates to form monoimines, which then rearrange to form 2H-phenanthro[9,10-b] smolecule.comnih.govoxazines. tandfonline.com This catalytic activity is attributed to the in situ formation of triphenylarsinimines, which then react with the carbonyl compound. tandfonline.com

Conclusion

Oxidation Reactions for this compound Synthesis

The most common route to this compound involves the oxidation of its precursor, triphenylarsine. This can be achieved using a variety of oxidizing agents and conditions, each with its own specific characteristics and mechanistic pathways.

Several conventional oxidizing agents are effective for the conversion of triphenylarsine to this compound. The choice of oxidant can influence reaction conditions, efficiency, and the nature of the intermediate species.

Hydrogen peroxide serves as a mild and environmentally considerate oxidizing agent for the synthesis of this compound. acs.org The reaction between triphenylarsine and hydrogen peroxide is a well-established method for this transformation. orgsyn.orgrsc.org

A typical procedure involves dissolving triphenylarsine in acetone (B3395972), followed by the dropwise addition of 30% hydrogen peroxide. orgsyn.org The reaction proceeds with a noticeable exothermic effect, and after a period of stirring and subsequent workup involving azeotropic distillation to remove water, this compound can be isolated in high yields. orgsyn.org

Table 1: Synthesis of this compound with Hydrogen Peroxide orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| Triphenylarsine (0.33 mole) | 30% Hydrogen Peroxide (0.41 mole) | Acetone (200 ml) | 20–30 minutes (addition) | 91–93% | 186–188 (crude) |

Research indicates that the reaction proceeds through the formation of a stable, crystalline adduct with the composition Ph₃AsO·H₂O₂. rsc.orgrsc.org Further structural analysis has revealed a more complex hydrogen-bonded polymeric structure, specifically [Ph₃AsO·H₂O₂]₂·H₂O₂, where two this compound molecules are bridged by hydrogen peroxide molecules. acs.org This adduct can be converted to the pure oxide by heating. rsc.org The formation of this adduct is a key feature of the reaction mechanism, with the As=O group acting as a strong hydrogen bond acceptor. acs.orgrsc.org

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that has been reported as effective for the synthesis of this compound from triphenylarsine. orgsyn.org Although it is cited as a viable method, specific, detailed research findings on the kinetics and mechanism for this particular substrate are less commonly reported compared to other oxidants. orgsyn.orgsci-hub.se Generally, permanganate oxidations are complex and can proceed through various manganese oxidation states, often involving a cyclic manganese(V) intermediate in reactions with unsaturated systems. sci-hub.se

While triphenylarsine is generally inert to oxidation by atmospheric oxygen alone, the reaction can be facilitated by the presence of metal compounds, which act as catalysts. acs.org Iron(III) halides (FeX₃), in particular, have been shown to be effective in promoting the oxidation of triphenylarsine by dioxygen in solvents like acetonitrile (B52724). smolecule.comresearchgate.net

The process is believed to involve a catalytic cycle where dioxygen coordinates to the iron center, leading to an activated oxygen species that subsequently reacts with triphenylarsine to form the oxide and regenerate the catalyst. smolecule.com The reaction can lead to the formation of novel coordination complexes, such as the unsymmetrical oxo-bridged diiron(III) complex, [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺[FeBr₄]⁻·CH₃CN, which has been isolated and characterized. researchgate.net This indicates that the metal compound is not merely a passive catalyst but an integral part of the oxygen transfer mechanism.

Potassium peroxodiphosphate is another effective oxidant for triphenylarsine. cdnsciencepub.comcdnsciencepub.com Kinetic studies of this reaction have revealed that it follows second-order kinetics, being first-order in both triphenylarsine and the peroxodiphosphate oxidant. cdnsciencepub.comcdnsciencepub.com

The reaction mechanism is proposed to be a bimolecular nucleophilic displacement where the triphenylarsine attacks the peroxo ion. cdnsciencepub.comcdnsciencepub.com A significant finding is the pronounced accelerating effect of hydrogen ions ([H⁺]) on the reaction rate. cdnsciencepub.comcdnsciencepub.com This suggests that protonated forms of the peroxodiphosphate ion are more reactive species in the oxidation process. The reaction rate is also influenced by the ionic strength of the medium, but unaffected by the presence of radical scavengers like acrylonitrile, supporting a non-radical, ionic mechanism. cdnsciencepub.comcdnsciencepub.com

Table 2: Kinetic Findings for Oxidation of Triphenylarsine by Peroxodiphosphate cdnsciencepub.comcdnsciencepub.com

| Kinetic Order (Triphenylarsine) | Kinetic Order (Peroxodiphosphate) | Effect of [H⁺] | Proposed Mechanism |

|---|---|---|---|

| First | First | Strong acceleration | Bimolecular nucleophilic displacement |

Interestingly, the relative rate of oxidation for triphenyl derivatives of Group 15 elements was found to be Ph₃P > Ph₃Sb > Ph₃As, a transposition from the expected trend that has been rationalized in mechanistic terms. cdnsciencepub.com

Peroxo complexes of transition metals, such as zirconium(IV) and molybdenum(VI), can act as oxygen transfer agents to oxidize triphenylarsine. scialert.netscialert.net In these reactions, the peroxo-metal complex directly transfers an oxygen atom to the arsenic center of triphenylarsine, resulting in the formation of this compound. scialert.netscialert.net

The reaction is typically carried out by refluxing the peroxo complex with triphenylarsine in a suitable solvent like tetrahydrofuran (B95107) (THF). scialert.net The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). scialert.net Spectroscopic evidence supports the oxygen transfer mechanism; the disappearance of the characteristic v(O-O) infrared stretching band of the peroxo complex and the concurrent appearance of the v(As=O) band (around 880 cm⁻¹) in the product confirm the transfer of oxygen from the metal complex to the substrate. scialert.netscialert.net This method has been demonstrated with various peroxo complexes, including those of zirconium(IV) and thorium(IV) containing other organic ligands. tandfonline.comtandfonline.com

Table 3: Oxygen Transfer from Metal Peroxo Complexes to Triphenylarsine

| Metal Complex Type | Substrate | Product | Spectroscopic Evidence | Reference(s) |

|---|---|---|---|---|

| Zirconium(IV) Peroxo Complex | Triphenylarsine | This compound | Disappearance of v(O-O) band, appearance of v(As=O) band at 880 cm⁻¹ | scialert.net, tandfonline.com, tandfonline.com |

Oxidation of Triphenylarsine with Oxidizing Agents

Alternative Synthetic Routes

Beyond the common oxidation of triphenylarsine, several other methods have been established for the synthesis of this compound. These routes offer alternative conditions and starting materials.

This compound can be formed in reactions involving isocyanates. The process typically involves the in situ formation of triphenylarsinimines from the reaction of this compound with an isocyanate. This reaction is a rare example of a retro-Wittig reaction, where this compound reacts with the isocyanate to produce a triphenylarsinimine and carbon dioxide. tandfonline.com

The resulting triphenylarsinimine is a reactive intermediate. While it can be isolated, especially when electron-withdrawing groups are attached to the nitrogen, it is often generated in situ to react further. tandfonline.com For instance, these intermediates react smoothly with carbonyl compounds such as aldehydes and quinones to yield the corresponding Schiff's bases in high yields. tandfonline.comtandfonline.com In many cases, only a catalytic amount of this compound is required to drive the conversion of isocyanates and carbonyl compounds to completion. tandfonline.comtandfonline.com

The reaction of 2-octyl isocyanate with a catalytic amount of this compound demonstrates this process. Carbon dioxide evolution begins immediately upon mixing the reactants, and the reaction proceeds to form the corresponding carbodiimide. lookchem.com Similarly, phenyl isocyanate reacts with this compound, and the resulting intermediate can be trapped with benzoyl chloride to produce N-phenylbenzamide. tandfonline.com

Table 1: Examples of Products Formed via Triphenylarsinimine Intermediates

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isocyanate, Benzoyl chloride | This compound | N-Phenylbenzamide | 97% | tandfonline.com |

| 2-Octyl isocyanate | This compound | Di-(2-octyl)carbodiimide | 79% | lookchem.com |

| Phenyl isothiocyanate | This compound | Phenylcarbodiimide | - | lookchem.com |

This compound can be synthesized through the hydrolysis of triphenylarsine dibromide using a base like sodium hydroxide (B78521). orgsyn.org The reaction proceeds by treating triphenylarsine with bromine to form triphenylarsine dibromide ((C₆H₅)₃AsBr₂). Subsequent hydrolysis of this dibromide with an aqueous solution of sodium hydroxide yields this compound. orgsyn.orgthieme-connect.de

This method is a reliable route for the preparation of this compound and is cited in established organic synthesis procedures. orgsyn.org

Mechanistic Insights into Oxidation Pathways

The formation of this compound from triphenylarsine often involves complex oxidation mechanisms, which can be influenced by the oxidant, solvent, and other reaction conditions.

Electron transfer is a key step in several oxidation pathways of triphenylarsine. In the iron-catalyzed oxidation of triphenylarsine by dioxygen, the catalytic cycle involves the coordination of oxygen to the iron center, followed by electron transfer processes that activate the oxygen molecule for attack on the arsenic center. smolecule.com

The oxidation of triphenylarsine by chromium(VI) in an acetonitrile-water mixture has been proposed to proceed via a one-electron-transfer process. asianpubs.orgasianpubs.org The active oxidizing species is suggested to be HCrO₃⁺. The reaction mechanism involves the formation of an intermediate complex between triphenylarsine and the chromium species, followed by a rate-determining electron transfer step. asianpubs.org The lack of rate inhibition by Mn(II) ions suggests that Cr(IV) is not formed in the rate-controlling step, supporting a one-electron transfer mechanism. asianpubs.org

DFT computational studies on related tungsten-carbene complexes containing a triphenylarsine ligand indicate that oxidation is a metal-based process, involving the removal of electrons from the highest occupied molecular orbital (HOMO), which is predominantly based on the metal d-orbital. core.ac.uk

The oxidation of triphenylarsine by certain peroxides follows a biomolecular nucleophilic displacement (Sₙ2) mechanism. cdnsciencepub.comcdnsciencepub.com In this pathway, the triphenylarsine molecule acts as a nucleophile, attacking one of the peroxide's oxygen atoms. libretexts.orgpressbooks.publibretexts.org This type of reaction is concerted, meaning bond formation and bond breaking occur simultaneously in a single step. pressbooks.publibretexts.org

In the oxidation by potassium peroxodiphosphate, kinetic evidence supports a mechanism where triphenylarsine performs a nucleophilic attack on the peroxo ion. cdnsciencepub.comcdnsciencepub.com The reaction follows second-order kinetics, being first order in both triphenylarsine and the oxidant. The proposed mechanism involves a rate-determining step where the substrate (triphenylarsine) displaces a phosphate (B84403) group from the peroxo-species. cdnsciencepub.com This backside attack by the nucleophile is characteristic of Sₙ2 reactions. libretexts.orglibretexts.org

Kinetic studies reveal that parameters such as pH and ionic strength can significantly influence the rate of triphenylarsine oxidation.

Influence of pH: The concentration of hydrogen ions ([H⁺]), and therefore the pH, has a pronounced accelerating effect on the oxidation rate in several systems. In the oxidation by peroxodiphosphate, the rate increases with increasing [H⁺]. cdnsciencepub.comcdnsciencepub.com This is attributed to the protonation of the peroxodiphosphate anion (P₂O₈⁴⁻), forming more reactive species like H₃P₂O₈⁻ and H₄P₂O₈. For triphenylarsine oxidation, the rate shows a second-order dependence on [H⁺], indicating that H₄P₂O₈ is the primary active oxidant. cdnsciencepub.com

Similarly, the oxidation by Cr(VI) is acid-catalyzed. asianpubs.org The rate law shows a complex dependence on [H⁺], consistent with the involvement of protonated chromate (B82759) species. A plot of [H⁺]²/k₂ versus [H⁺] yields a straight line, confirming the proposed rate law and allowing for the calculation of the protonation equilibrium constant. asianpubs.org

Influence of Ionic Strength: The effect of ionic strength on the reaction rate provides insight into the nature of the reacting species. In the oxidation of triphenylarsine by peroxodiphosphate, the rate decreases as the ionic strength of the medium increases. cdnsciencepub.com This negative salt effect is consistent with a reaction between two ions of opposite charge, specifically the positively charged protonated substrate and the negatively charged peroxodiphosphate species. cdnsciencepub.com

Conversely, some reactions are independent of ionic strength. For instance, the oxidation of certain secondary alcohols by potassium persulfate shows no change in rate with varying ionic strength, suggesting the involvement of a non-ionic species in the rate-determining step. rasayanjournal.co.in

Table 2: Effect of [H⁺] on the Rate of Oxidation of Triphenylarsine (TPA) by Peroxodiphosphate (PP) *

| [H⁺] (mol dm⁻³) | k₁ x 10⁵ (s⁻¹) | k₁ / [H⁺]² (dm⁶ mol⁻² s⁻¹) |

| 0.050 | 1.15 ± 0.04 | 4.60 |

| 0.100 | 4.49 ± 0.17 | 4.49 |

| 0.150 | 10.3 ± 0.3 | 4.58 |

| 0.200 | 19.1 ± 0.8 | 4.78 |

| *Data from Srinivasan & Pitchumani (1985). Conditions: [PP]₀ = 0.01 M, [TPA] = 0.001 M in 60% acetonitrile - 40% water (v/v) at 40°C, I = 0.2 M. cdnsciencepub.com |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies

X-ray diffraction techniques, particularly single-crystal X-ray crystallography, have been pivotal in elucidating the three-dimensional structure of triphenylarsine (B46628) oxide and its complexes.

Single-Crystal X-ray Crystallography of Triphenylarsine Oxide Complexes

Single-crystal X-ray diffraction has been successfully employed to characterize a variety of this compound complexes, including adducts with nitric acid doi.org, coordination compounds with organotin and organolead chlorides researchgate.net, and complexes with metal ions like iron(III) researchgate.nettandfonline.com, nickel(II) researchgate.net, and ytterbium(III) mdpi.com. The analysis of this compound monohydrate revealed that it crystallizes in the monoclinic space group P2₁/c. sci-hub.se The structure consists of discrete centrosymmetric dimers where each water molecule is hydrogen-bonded to two oxygen atoms of the this compound molecules. sci-hub.se

In complexes with triorganotin and triorganolead chlorides, such as [Ph₃SnCl(OAsPh₃)] and [Ph₃PbCl(OAsPh₃)], this compound acts as a ligand, coordinating to the metal center. researchgate.net Similarly, in the nitric acid adducts, strong hydrogen bonds are formed between the As=O group and the nitrate (B79036) moiety. doi.org The study of lanthanide complexes, like [Yb(QtBu)₃(TPAO)], shows the ytterbium ion coordinated to seven oxygen atoms, one of which is from the this compound ligand. mdpi.com

Determination of Crystal Structures and Bond Geometries

The crystal structure of this compound monohydrate has been determined from three-dimensional photographic data, revealing a monoclinic system with the space group P2₁/c. sci-hub.se The unit cell dimensions are a = 11.14 Å, b = 16.65 Å, and c = 11.41 Å, with β = 130.7°. sci-hub.se The As=O bond length was determined to be 1.644 Å, and the average As-C bond length is 1.907 Å. sci-hub.se The C-As-C and C-As-O bond angles are approximately 108.0° and 110.9°, respectively. sci-hub.se

In coordination complexes, the geometry around the central atom is significantly influenced by the ligation of this compound. For instance, in triorganotin and triorganolead chloride adducts, the geometry at the tin or lead atom approaches a trigonal bipyramid, with the three aryl rings in the equatorial positions and the chlorine and oxygen atoms in the axial positions. researchgate.net The coordination geometry of the arsenic atom in these complexes remains essentially tetrahedral. researchgate.net In an unsymmetrical oxo-bridged diiron(III) complex, one iron atom is pentacoordinated by four this compound ligands and a μ-oxo ligand. researchgate.nettandfonline.com

The following table summarizes key crystallographic data for this compound and some of its complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | As=O Bond Length (Å) | Ref. |

| Ph₃AsO·H₂O | Monoclinic | P2₁/c | 11.14 | 16.65 | 11.41 | 130.7 | 1.644 | sci-hub.se |

| [Ph₃SnCl(OAsPh₃)] | Monoclinic | P2₁/n | 18.235 | 18.203 | 18.917 | 94.07 | - | researchgate.net |

| [Ph₃PbCl(OAsPh₃)] | Monoclinic | P2₁/n | 18.336 | 18.316 | 18.810 | 94.25 | - | researchgate.net |

| [Fe₂O(OAsPh₃)₄Cl₃][FeCl₄]·CH₃CN | Monoclinic | P2₁/c | 13.77 | 21.50 | 25.62 | 90.22 | - | researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for studying the bonding and reactivity of this compound.

Infrared (IR) Spectroscopy: Analysis of As=O Stretching Modes

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the As=O stretching vibration (ν(As=O)). In the free ligand, this band appears around 880 cm⁻¹. scispace.com The frequency of this band is sensitive to the coordination environment of the oxygen atom. When this compound acts as a ligand in a metal complex, the As=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a shift of the ν(As=O) band to a lower frequency (wavenumber).

For example, in nickel(II) complexes such as [NiCl₂(Ph₃AsO)₂] and [NiI₂(Ph₃AsO)₂], the ν(As=O) frequencies are observed at 845 cm⁻¹ and 862 cm⁻¹, respectively, representing a shift of about 20-35 cm⁻¹ compared to the free ligand. researchgate.net This shift is a clear indication of coordination through the oxygen atom. The magnitude of the shift can provide qualitative information about the strength of the metal-oxygen bond. The infrared spectra of normal and ¹⁸O-labelled this compound have been studied to confirm the assignment of the As=O stretching vibration. rsc.org

The table below shows the As=O stretching frequencies for this compound and some of its complexes.

| Compound | ν(As=O) (cm⁻¹) | Δν(As=O) (cm⁻¹) | Ref. |

| This compound | ~881 | - | scispace.com |

| [NiCl₂(Ph₃AsO)₂] | 845 | ~36 | researchgate.net |

| [NiI₂(Ph₃AsO)₂] | 862 | ~19 | researchgate.net |

| [Fe₂O(OAsPh₃)₄Br₃][FeBr₄]·CH₃CN | - | - | researchgate.nettandfonline.com |

Monitoring of Reaction Progress via IR Spectra

Infrared spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound. youtube.comclairet.co.uk For instance, in oxidation reactions where triphenylarsine is oxidized to this compound, the disappearance of the characteristic bands of the reactant and the appearance of the strong ν(As=O) band of the product can be monitored over time. researchgate.net This allows for the determination of reaction kinetics and the identification of intermediates.

For example, the oxidation of triphenylarsine with dioxygen in the presence of iron compounds can be followed by observing the growth of the ν(As=O) band. tandfonline.com Similarly, in complexation reactions, the shift in the ν(As=O) frequency upon coordination can be used to follow the formation of the complex. researchgate.net The use of in-situ IR spectroscopy, such as with an ATR (Attenuated Total Reflectance) probe, allows for real-time monitoring of reactions in solution. clairet.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the nuclei in a molecule. While ¹H and ¹³C NMR are standard techniques for characterizing organic ligands, other nuclei can also be probed.

For this compound, ¹H NMR spectra show characteristic signals for the phenyl protons. nih.govchemicalbook.com In a competition experiment involving triphenylphosphine (B44618) oxide (Ph₃PO) and this compound as hydrogen-bond acceptors for hydrogen peroxide, ³¹P NMR was used. acs.org The ³¹P NMR chemical shift of the [Ph₃PO·H₂O₂]₂·H₂O₂ adduct differs from that of free Ph₃PO. acs.org Upon addition of this compound, the ³¹P signal shifts back to the value of free Ph₃PO, indicating that this compound preferentially forms hydrogen bonds with hydrogen peroxide due to its higher basicity. acs.org

In studies of organogallium peroxide reactions, ¹H and ³¹P NMR were used to characterize the products formed from the oxidation of phosphines and triphenylarsine. rice.edu The ¹H NMR spectra of the resulting complexes were consistent with the formation of Lewis acid-base adducts. rice.edu The investigation of hydrogen bonding between this compound and hydrogen peroxide or gem-dihydroperoxides in solution was also conducted using ¹H NMR spectroscopy. acs.org The hydroperoxy ¹H NMR resonance shifts significantly downfield upon adduct formation, confirming the interaction in solution. acs.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying the coordination environment of arsenic in this compound complexes. scispace.comresearchgate.netnih.gov

X-ray Absorption Fine Structure (XAFS) studies, encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), have been conducted on metal complexes incorporating this compound. scispace.comresearchgate.netresearchgate.net For example, studies on copper(II) complexes of the type [Cu(Ph₃AsO)₂X₂] (where X = Cl or Br) have utilized XAFS to probe the environment around both the copper and arsenic centers. scispace.comresearchgate.net The EXAFS region provides quantitative information on bond lengths and coordination numbers. For instance, analysis of As K-edge EXAFS for trimethylarsine (B50810) oxide bound to a molybdenum center yielded precise As=O and As-C bond lengths of 1.70 Å and 1.91 Å, respectively. nih.gov

The position of the X-ray absorption edge (the edge shift) is sensitive to the oxidation state and chemical environment of the absorbing atom. ornl.govuu.nl In studies of [Cu(Ph₃AsO)₂X₂] complexes, the arsenic K-edge shifts upon coordination to the copper center. scispace.com A significant decrease in the edge shift of arsenic is observed when this compound forms a complex, compared to the free ligand. scispace.com This shift indicates a change in the electronic charge on the arsenic atom. Analysis of the phase parameters derived from the EXAFS data further reveals that the coordination environment around the central absorbing atom significantly influences the backscattering phase shifts. scispace.comresearchgate.net

XAS is a direct probe of electron density and bonding. The decrease in the arsenic K-edge shift upon complexation suggests a drift of electron density. scispace.com This can be attributed to two potential effects: (i) the drift of electron density from copper's dπ-orbitals to oxygen's 2pπ-orbitals, which then displaces oxygen 2pπ-electrons toward arsenic's empty dπ-orbitals, and/or (ii) a drift of π-electron density from the benzene (B151609) rings toward the arsenic atom. scispace.com The former effect would lead to a strengthening of the As-O bond. scispace.com Comparative studies have shown that this compound acts as a better σ-donor than its counterpart, triphenylphosphine oxide. scispace.comresearchgate.netresearchgate.net

Table 2: Arsenic K-edge X-ray Absorption Parameters for this compound and its Copper(II) Complexes

| Compound | Edge Position (eV) | Chemical Shift (eV) |

|---|---|---|

| This compound (Ph₃AsO) | 11872.5 | 5.4 |

| [Cu(Ph₃AsO)₂Cl₂] | 11870.6 | 3.5 |

| [Cu(Ph₃AsO)₂Br₂] | 11870.4 | 3.3 |

Data sourced from X-ray K-absorption fine structure studies on some copper(II) complexes. scispace.com

UV-Visible and Photophysical Spectroscopy

UV-Vis Absorption Characteristics in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the kinetics of chemical reactions involving this compound and its precursors. By measuring the change in absorbance of a specific chromophore over time, the rate of a reaction can be determined.

In studies of the oxidation of triphenyl derivatives of Group V elements, including triphenylarsine, UV-Vis spectrophotometry is employed to follow the reaction progress. For instance, in the oxidation of triphenylstibine, a related organometallic compound, the rate of reaction was determined by monitoring the disappearance of its characteristic UV absorption at a wavelength (λ_max) of 255 nm. cdnsciencepub.com Similarly, the formation of the product, this compound, from the oxidation of triphenylarsine can be confirmed by its UV absorption characteristics, which can be compared against an authentic sample of the oxide. cdnsciencepub.com

The technique is also applied to investigate reactions where triphenylarsine acts as a catalyst. Kinetic and mechanistic studies of reactions between dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,3-dicarbonyl compounds have been conducted using conventional UV-Vis spectrophotometry with triphenylarsine (TPA) serving as the catalyst. researchgate.net In other complex reactions, such as the oxygen atom transfer from picoline oxide to triphenylarsine catalyzed by a rhenium complex, UV-Vis spectroscopy is used to monitor the decrease in the absorbance of the picoline oxide at 308 nm. scribd.com These kinetic investigations allow for the determination of reaction rates and provide insights into the reaction mechanism under various conditions. sapub.org

Fluorescence and Luminescence Properties of Complexes (e.g., Lanthanides)

This compound is a significant ligand in the design of highly luminescent lanthanide complexes due to its ability to sensitize the metal ion's emission effectively. This process, often called the "antenna effect," involves the organic ligand absorbing UV light and transferring the excitation energy to the central lanthanide ion, which then emits light with its characteristic narrow emission bands. researchgate.netmdpi.com

The introduction of this compound as an ancillary ligand in lanthanide complexes can lead to a dramatic enhancement of the photosensitized energy transfer efficiency. A notable example is a Europium(III) complex incorporating this compound, which exhibited a photosensitized energy-transfer efficiency 7.9 times higher than its triphenylphosphine oxide counterpart. acs.orgnih.gov This significant improvement is largely attributed to the "heavy-atom effect" of arsenic, which promotes intersystem crossing in the ligand, thereby facilitating more efficient energy transfer to the Eu³⁺ ion. mdpi.comacs.org

In complexes with other lanthanides, such as Ytterbium(III), this compound also plays a crucial role. Yb³⁺ complexes are of interest for their near-infrared (NIR) emission around 980 nm. mdpi.com The inclusion of this compound as an ancillary ligand, alongside a primary β-diketone ligand, can increase the luminescence efficiency up to 20-fold. mdpi.com Spectroscopic analysis of these complexes reveals that the ligand's own fluorescence or phosphorescence is effectively quenched, which indicates an efficient transfer of electronic excitation energy from the ligand to the Yb³⁺ ion. mdpi.com Studies on various lanthanide nitrate complexes with this compound show that the resulting compounds exhibit sensitized lanthanide emission, although the intensity can vary depending on the specific lanthanide ion. researchgate.net

Triboluminescence Phenomena in Solid-State Complexes

Triboluminescence is the emission of light generated when a material is subjected to mechanical stress, such as grinding, rubbing, or crushing. researchgate.netmdpi.com This phenomenon has been observed in certain solid-state complexes containing this compound.

Specifically, tetrahedral complexes of manganese(II) with this compound as a ligand have been noted for their triboluminescent properties. acs.orgfrontiersin.org The related manganese(II) complex with triphenylphosphine oxide, [Mn(Ph₃PO)₂Br₂], also exhibits strong triboluminescence that can be observed by the naked eye in daylight when the crystals are crushed. mdpi.comacs.org The light emission arises from the mechanical breaking of crystal structures, which can lead to charge separation and subsequent recombination that excites the luminescent center, in this case, the manganese(II) ion. researchgate.net The phenomenon is often linked to the crystal structure, and its intensity can be a key characteristic of these materials. mdpi.com The study of such complexes provides insight into the relationship between molecular structure, crystal packing, and mechanoluminescent properties. researchgate.netmdpi.com

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes and organometallic compounds like those involving this compound. nih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically by protonation to form [M+H]⁺ ions, which are then analyzed by the mass spectrometer. nih.gov

While specific ESI-MS data for this compound is not detailed in the provided search results, the analysis of its close analog, triphenylphosphine oxide, provides a clear example of the expected results. In positive ion mode ESI-MS, triphenylphosphine oxide (C₁₈H₁₅OP, exact mass: 278.0861) is readily detected as the protonated molecule [M+H]⁺ at an m/z of 279.0933. ufz.de Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting this precursor ion to produce a characteristic pattern of product ions, which aids in structural confirmation. ufz.demassbank.eu

For a this compound complex, such as [Dy(NO₃)₃(EtOH)(Ph₃AsO)₂], ESI-MS would be used to confirm the composition of the complex by identifying the m/z of the intact complex ion or its characteristic fragments. frontiersin.org The technique is invaluable for verifying the successful synthesis and structural integrity of new coordination compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study molecules like triphenylarsine (B46628) oxide, providing detailed information on their geometry and energetic properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For triphenylarsine oxide, DFT calculations are used to determine key structural parameters such as bond lengths and angles in its ground state. nih.gov The process involves iteratively solving the DFT equations to minimize the energy with respect to both the electron density and the geometric coordinates of the atoms. youtube.com While specific optimized geometry values for this compound are highly dependent on the chosen functional and basis set, theoretical studies on analogous pnictogen oxides provide representative data. For instance, in a related mesityl-substituted stibine (B1205547) oxide, the Sb-O bond length was computationally optimized, and this value was compared with its protonated form, showing an expected bond elongation upon protonation. escholarship.org

The electronic structure analysis of this compound focuses on the distribution and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. rsc.org Theoretical studies on related systems, such as Yb³⁺ complexes with this compound as an ancillary ligand, have been performed to understand and enhance luminescence efficiency, which is intrinsically linked to the electronic structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Pnictogen Oxides (Note: This table is illustrative, based on general findings for pnictogen oxides. Exact values for this compound depend on the specific computational method.)

| Parameter | Typical Value Range |

|---|---|

| As=O Bond Length | ~1.65 - 1.70 Å |

| As-C Bond Length | ~1.90 - 1.95 Å |

| C-As-C Bond Angle | ~105° - 109° |

Isodesmic reactions are hypothetical reactions in which the number of bonds of each formal type is conserved on both the reactant and product sides. uni-rostock.de This property allows for a high degree of error cancellation, making them a valuable tool for accurately calculating thermochemical properties like enthalpies of formation and reaction enthalpies using computational methods. uni-rostock.deresearchgate.net